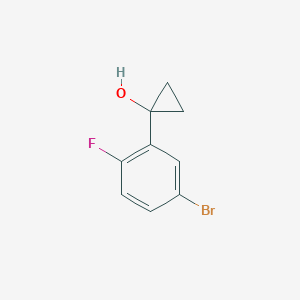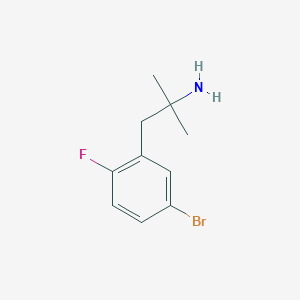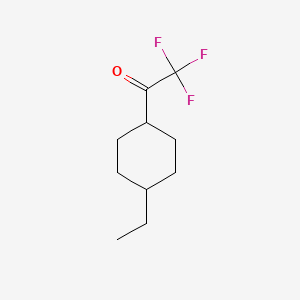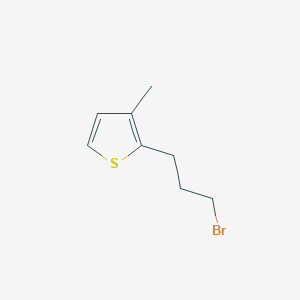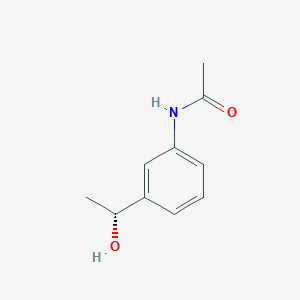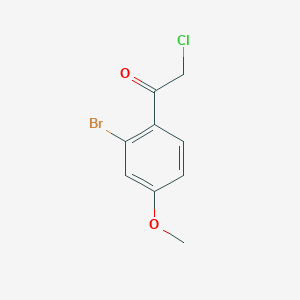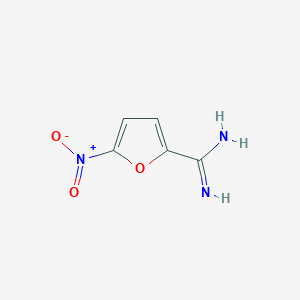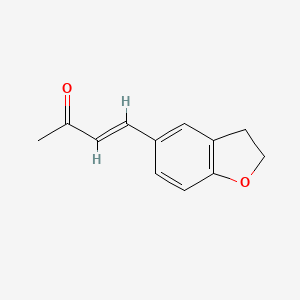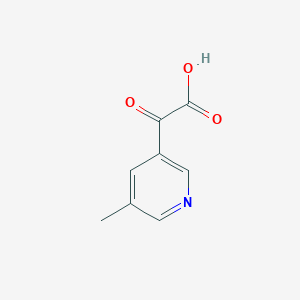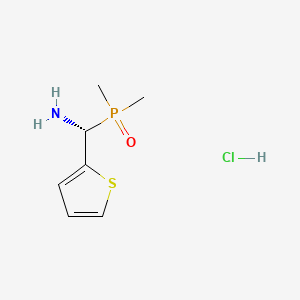![molecular formula C8H18ClNO B15322567 [1-(Dimethylamino)cyclopentyl]methanolhydrochloride](/img/structure/B15322567.png)
[1-(Dimethylamino)cyclopentyl]methanolhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(Dimethylamino)cyclopentyl]methanolhydrochloride: is a chemical compound with the molecular formula C9H19NO·HCl. It is a derivative of cyclopentane, featuring a dimethylamino group and a methanol group attached to the cyclopentane ring. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Dimethylamino)cyclopentyl]methanolhydrochloride typically involves the reaction of cyclopentylmethanol with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalyst: Acid catalysts like hydrochloric acid.
Solvent: Common solvents include ethanol or methanol.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:
Reactant Mixing: Cyclopentylmethanol and dimethylamine are mixed in a solvent.
Reaction: The mixture is heated in the presence of hydrochloric acid.
Purification: The product is purified through crystallization or distillation.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Cyclopentanone derivatives.
Reduction: Cyclopentylmethanol derivatives.
Substitution: Various substituted cyclopentylmethanol derivatives.
科学研究应用
Chemistry:
- Used as an intermediate in organic synthesis.
- Acts as a building block for the synthesis of more complex molecules.
Biology:
- Investigated for its potential use in biochemical assays and studies.
Medicine:
- Explored for its potential therapeutic properties, including its use in drug development.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of [1-(Dimethylamino)cyclopentyl]methanolhydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. The compound may also participate in hydrogen bonding and electrostatic interactions, influencing biological pathways.
相似化合物的比较
Cyclopentylmethanol: Lacks the dimethylamino group, making it less reactive in certain chemical reactions.
Dimethylaminocyclopentane: Lacks the methanol group, affecting its solubility and reactivity.
Uniqueness:
- The presence of both dimethylamino and methanol groups in [1-(Dimethylamino)cyclopentyl]methanolhydrochloride provides a unique combination of reactivity and solubility, making it versatile for various applications.
属性
分子式 |
C8H18ClNO |
|---|---|
分子量 |
179.69 g/mol |
IUPAC 名称 |
[1-(dimethylamino)cyclopentyl]methanol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-9(2)8(7-10)5-3-4-6-8;/h10H,3-7H2,1-2H3;1H |
InChI 键 |
WHMUWVZWLCRAKG-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1(CCCC1)CO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


